molecular formula C15H10F3N5O B2777010 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide CAS No. 1396783-05-3

6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2777010
CAS No.: 1396783-05-3
M. Wt: 333.274
InChI Key: IQDYEBDCHYNZGU-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a heterocyclic compound that features an imidazole ring, a trifluoromethyl-substituted phenyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Construction of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the imidazole and pyridazine rings with the trifluoromethyl-substituted phenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and coupling reactions, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted imidazole or pyridazine derivatives.

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)-N-phenylpyridazine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    6-(1H-imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.

Uniqueness

6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which significantly influences its chemical reactivity and biological activity

Properties

IUPAC Name

6-imidazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)10-2-1-3-11(8-10)20-14(24)12-4-5-13(22-21-12)23-7-6-19-9-23/h1-9H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDYEBDCHYNZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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